12-Hydroxyjasmonic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFUGXQKMEMOO-BSANDHCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420561 | |
| Record name | 12-hydroxyjasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140631-27-2 | |
| Record name | 12-hydroxyjasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 12 Hydroxyjasmonic Acid
Origins from Jasmonic Acid and its Precursors
12-hydroxyjasmonic acid (12-OH-JA) is a derivative of jasmonic acid (JA), a key signaling molecule involved in plant defense and development. The conversion of JA to 12-OH-JA is a crucial step in the deactivation of jasmonate signals.
The principal pathway for the formation of this compound from jasmonic acid is through hydroxylation. This biochemical reaction introduces a hydroxyl group into the jasmonic acid molecule. In the model plant Arabidopsis thaliana, this conversion is catalyzed by jasmonate-induced oxidases (JOX). These enzymes, specifically JOX1 to JOX4, are responsible for the oxidation of JA to produce 12-OH-JA.
Another pathway involves the hydroxylation of the highly active jasmonoyl-isoleucine (JA-Ile) conjugate by cytochrome P450 enzymes from the CYP94 family (CYP94B1, CYP94B3, and CYP94C1), which forms 12-OH-JA-Ile. mdpi.com Subsequently, amidohydrolases can cleave the isoleucine group from 12-OH-JA-Ile to yield 12-OH-JA. mdpi.com
The hydroxylation of jasmonic acid is a key mechanism for attenuating and switching off the jasmonate signaling pathway. nih.govresearchgate.net While jasmonic acid and its isoleucine conjugate (JA-Ile) are highly active signaling molecules, this compound is considered an inactive metabolite. nih.govresearchgate.net It does not induce typical JA-mediated responses, such as the inhibition of root growth or the activation of defense genes. nih.gov This metabolic conversion of an active hormone into an inactive form provides a negative feedback loop that allows for the precise regulation of plant defense and developmental processes, preventing an overactive or prolonged response. The formation of 12-OH-JA and its derivatives is a common strategy observed in many plant species to inactivate JA signaling. nih.govresearchgate.net
The presence of this compound is linked to the down-regulation of genes responsible for the biosynthesis of jasmonic acid itself. nih.gov This feedback mechanism is a critical component of jasmonate homeostasis. When levels of 12-OH-JA and its derivatives increase, they signal for a reduction in the production of JA. This helps to prevent the excessive accumulation of jasmonates, which could be detrimental to the plant. The formation of 12-OH-JA is tightly associated with the simultaneous down-regulation of genes encoding key enzymes in the JA biosynthesis pathway. nih.gov
Enzymatic Conversions in this compound Metabolism
Once formed, this compound can undergo further enzymatic modifications, primarily through sulfation and glycosylation. These conversions generate a variety of metabolites that contribute to the fine-tuning of jasmonate signaling.
In Arabidopsis thaliana, the enzyme hydroxyjasmonate sulfotransferase, encoded by the gene AtST2a, plays a key role in the sulfation of this compound. nih.gov This enzyme exhibits a high specificity for 11- and 12-hydroxyjasmonate, converting it into this compound sulfate (B86663) (12-HSO4-JA). nih.gov This sulfonation reaction is considered another step in the inactivation pathway of jasmonic acid. nih.gov The expression of the AtST2a gene is induced by both methyljasmonate and 12-hydroxyjasmonate, suggesting that as levels of these compounds rise, the plant increases its capacity to convert them into their sulfonated, inactive forms. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme/Gene | Function | Substrate | Product | Organism |
|---|---|---|---|---|
| Jasmonate-induced oxidases (JOX1-4) | Hydroxylation | Jasmonic acid (JA) | This compound (12-OH-JA) | Arabidopsis thaliana |
| CYP94 family (e.g., CYP94B1, CYP94B3, CYP94C1) | Hydroxylation | Jasmonoyl-isoleucine (JA-Ile) | 12-Hydroxyjasmonoyl-isoleucine (12-OH-JA-Ile) | Arabidopsis thaliana |
| Hydroxyjasmonate Sulfotransferase (AtST2a) | Sulfation | This compound (12-OH-JA) | This compound sulfate (12-HSO4-JA) | Arabidopsis thaliana |
| UDP-dependent glycosyltransferases (UGT76E1, UGT76E2) | Glycosylation | This compound (12-OH-JA) | 12-O-glucopyranosyl-jasmonic acid (12-O-Glc-JA) | Arabidopsis thaliana |
Another significant metabolic fate of this compound is glycosylation, which involves the attachment of a sugar moiety, typically glucose. In Arabidopsis thaliana, specific UDP-dependent glycosyltransferases (UGTs) are responsible for this conversion. nih.gov Research has identified UGT76E1 and UGT76E2 as the key enzymes that glycosylate 12-OH-JA to form 12-O-glucopyranosyl-jasmonic acid (12-O-Glc-JA). nih.gov Like sulfation, glycosylation is generally considered a mechanism to inactivate jasmonate signaling. nih.gov The resulting glycosylated compound is more water-soluble, which can facilitate its transport and storage within the plant cell. nih.gov The balance between sulfation and glycosylation of 12-OH-JA appears to be tightly regulated, as both pathways compete for the same substrate. nih.gov
Table of Compounds
Regulatory Mechanisms of this compound Biosynthesis
Transcriptional Regulation of Jasmonate Metabolic Genes
The biosynthesis of this compound is tightly controlled at the transcriptional level, with the expression of key metabolic genes being regulated by a complex network of transcription factors. wesleyan.edu Jasmonates themselves can induce the expression of genes involved in their own biosynthesis and catabolism, forming a feedback loop. pnas.org For instance, the application of methyl jasmonate (MeJA) has been shown to rapidly induce the expression of genes encoding enzymes in the jasmonate biosynthetic pathway. pnas.org
A number of transcription factor families, including AP2/ERFs, bHLH, MYB, and WRKY, are known to be responsive to jasmonates and play a role in regulating the expression of jasmonate metabolic genes. wesleyan.edunih.gov These transcription factors bind to specific cis-acting elements in the promoters of their target genes, thereby activating or repressing their transcription. wesleyan.edu This transcriptional reprogramming allows the plant to fine-tune the levels of various jasmonates, including 12-OH-JA, in response to developmental cues and environmental stresses. oup.com The coordinated regulation of these genes ensures a balanced and appropriate jasmonate response. oup.com
Influence of JASMONATE-ASSOCIATED MYC2-LIKE (JAM) Genes
The JASMONATE-ASSOCIATED MYC2-LIKE (JAM) genes, which encode basic helix-loop-helix (bHLH) transcription factors, act as negative regulators of jasmonate responses and, consequently, influence the biosynthesis of this compound. nih.govresearchgate.net In Arabidopsis, there are three closely related JAM genes: JAM1, JAM2, and JAM3. nih.gov Their expression is positively regulated by the core jasmonate signaling pathway, dependent on COI1 and MYC2. nih.govresearchgate.net
Despite being induced by the jasmonate pathway, the JAM proteins function antagonistically to MYC2, a key activator of jasmonate responses. nih.gov While MYC2 promotes the expression of many jasmonate-responsive genes, the JAMs repress them. nih.govresearchgate.net Genome-wide expression analyses have revealed that JAMs negatively regulate key jasmonate metabolic genes. nih.gov Consistent with this, triple mutants lacking JAM1, JAM2, and JAM3 function (jam1jam2jam3) exhibit enhanced jasmonate responses, including higher accumulation of both jasmonic acid and this compound upon wounding. nih.govresearchgate.net This indicates that by repressing the expression of jasmonate metabolic genes, the JAMs play a crucial role in dampening the jasmonate response and controlling the levels of jasmonate compounds. nih.gov
Table 2: Regulatory Factors in this compound Biosynthesis
| Regulatory Factor | Type | Function | Effect on 12-OH-JA Levels | Reference |
|---|---|---|---|---|
| MYC2 | bHLH Transcription Factor | Positive regulator of jasmonate responses. | Indirectly influences through regulation of metabolic gene expression. | oup.comnih.gov |
| JAM1, JAM2, JAM3 | bHLH Transcription Factors | Negative regulators of jasmonate responses. | Loss of function leads to increased 12-OH-JA accumulation. | nih.govresearchgate.net |
| Cul4 | BTB-ankyrin protein | Represses jasmonic acid biosynthesis. | Mutation leads to increased levels of JA and its precursors. | oup.comnih.gov |
Role of Specific Jasmonic Acid Biosynthesis Mutants (e.g., Cul4 in barley)
Studies of specific mutants have provided valuable insights into the genetic regulation of jasmonic acid biosynthesis and, by extension, the production of its derivatives like this compound. In barley (Hordeum vulgare), the Uniculme4 (Cul4) gene, which encodes a BTB-ankyrin protein, has been identified as a key repressor of the jasmonic acid (JA) biosynthetic pathway. oup.comnih.govoup.com
Transcriptome analysis of cul4 mutants compared to wild-type plants revealed a significant upregulation of genes involved in JA biosynthesis. oup.comnih.gov This is accompanied by increased levels of JA and its precursor, 12-oxo-phytodienoic acid (OPDA), in the mutant plants. oup.comnih.gov The proper functioning of Cul4 is therefore required to suppress the JA pathway. oup.comnih.gov The upregulation of WRKY and bHLH transcription factors in cul4 mutants also indicates that JA signaling is impacted. oup.comnih.gov These findings demonstrate that specific genetic components, such as Cul4, play a crucial role in maintaining the homeostasis of jasmonates by repressing their biosynthesis. oup.comnih.govoup.com
Tuber Induction in Solanaceous Species
This compound, also known as tuberonic acid, and its glycoside derivative were first identified as tuber-inducing factors in the leaves of Solanaceous plants, specifically the potato (Solanum tuberosum L.). nih.govresearchgate.net These compounds are recognized as important metabolites of jasmonic acid involved in the plant's wounding response and developmental processes. tandfonline.com While jasmonic acid itself is a potent promoter of tuberization in potato stolons cultured in vitro nih.gov, its hydroxylated derivatives, this compound and 12-O-β-D-glucopyranosyljasmonic acid (tuberonic acid glucoside), have also demonstrated significant tuber-inducing activity. nih.gov Research has shown that jasmonates can be more effective than other plant hormones, such as kinetin, in promoting the number, rate, and weight of tubers formed in vitro. nih.gov However, the structure-activity relationship is complex; other jasmonates like methyl jasmonate and the mimic coronatine (B1215496) can be equally or even more effective than 12-O-β-D-glucopyranosyljasmonic acid in initiating potato tuberization, suggesting the involvement of the canonical COI1-JAZ signaling pathway in this process for some derivatives. nih.gov
Stereospecificity of Isomers in Tuber Formation
The biological activity of jasmonates in tuber formation is highly dependent on their stereochemistry. Research has established that the genuine bioactive form for tuber induction in potatoes is the (+)-7-iso epimer, which has a cis configuration of the substituents on the cyclopentanone (B42830) ring. nih.gov This stereospecificity is a critical determinant of the molecule's function. Further studies comparing various jasmonate-related compounds found that (-)-jasmonic acid exhibited the highest activity in promoting potato tuber formation among the tested substances. nih.govdntb.gov.ua This underscores that the specific three-dimensional structure of the molecule is crucial for its recognition by cellular receptors and the subsequent initiation of the tuberization cascade.
Regulation of Nyctinastic Leaf Movement in Samanea saman
In the leguminous plant Samanea saman, this compound and its glucoside play a specialized role in regulating nyctinastic leaf movement—the rhythmic opening and closing of leaves in response to the day-night cycle. This function is distinct from the canonical defense and developmental roles typically associated with jasmonates.
Cellular Mechanisms of Leaf Movement Induction (e.g., Ion Channel Activation, Potassium Fluxes)
The physical movement of the leaves is driven by turgor pressure changes in specialized motor cells located in the pulvinus at the base of the leaflets. The leaf-closing factor, 12-O-β-d-glucopyranosyljasmonic acid, selectively induces the rapid shrinkage of extensor motor cells, while flexor motor cells are unresponsive. researchgate.net This cellular shrinkage is the direct result of an efflux of ions, primarily potassium (K+), which leads to water loss and a decrease in cell volume. researchgate.net The process is mediated by the opening of potassium-permeable ion channels on the cell membrane. researchgate.net Further research has elucidated that this process involves the accumulation of reactive oxygen species (ROS) within the extensor motor cells, and that an outward-rectifying potassium channel, SPORK2, is indispensable for the cell shrinkage triggered by the leaf-closing factor. researchgate.net
Involvement in Plant Growth Regulation
Beyond its specific roles in tuberization and leaf movement, this compound is part of the broader jasmonate family of hormones that are ubiquitous regulators of plant growth, development, and stress responses. researchgate.net Jasmonic acid itself is known to inhibit the apical growth of roots. nih.gov The hydroxylation of jasmonic acid to form this compound has often been considered a mechanism for inactivating the jasmonate signal, effectively switching off JA-mediated responses after they have been triggered. nih.gov However, the clear and specific bioactivities of this compound and its glucoside in tuber formation and nyctinastic movement demonstrate that these so-called "inactivation" products can possess novel, highly specific functions in different plant species and organs. nih.govresearchgate.net
Other Putative Developmental Processes Influenced by this compound Derivatives
Beyond its role in modulating jasmonic acid signaling, this compound and its derivatives have been implicated in several other developmental processes in plants.
One of the most well-documented roles of this compound, also known as tuberonic acid, is in the induction of tuber formation in Solanaceous species like the potato (Solanum tuberosum) nih.govnih.gov. Jasmonic acid and its derivatives are recognized as potent inducers of tuberization. nih.govnih.gov Studies have shown that jasmonic acid can trigger a general state of induction throughout the stolon, leading to tuber development. nih.gov The tuber-inducing activity of jasmonates is a significant aspect of their regulatory function in plant development. Research on the in vitro effects of jasmonic acid on potato tuberization has demonstrated its strong promoting effect compared to other plant hormones like kinetin. nih.gov
The effects of different concentrations of jasmonic acid on in vitro potato tuber development have been investigated, revealing a dose-dependent response. Low concentrations of JA (0.5 and 5 µM) were found to promote tuber development, while a high concentration (50 µM) had an inhibitory effect. nih.gov
| Jasmonic Acid Concentration | Tuberization per Stolon (fold change vs. control) | Tuber Diameter (% change vs. control) | Tuber Fresh Weight (% change vs. control) | Tuber Dry Weight (% change vs. control) | Starch Content (% change vs. control) |
| 0.5 µM | 1.55 | +31.13% | +44.46% | No significant change | +45.12% |
| 5 µM | 2.68 | +51.76% | +120.31% | +107.25% | +89.62% |
| 50 µM | No significant change | -58.44% | -67.42% | -68.63% | Decreased |
Another significant developmental process influenced by a derivative of this compound is the nyctinastic (nightly) leaf-closing movement of Samanea saman. The bioactive compound responsible for this phenomenon is 12-O-β-D-glucopyranosyljasmonic acid, also known as the leaf-closing factor (LCF) nih.govoup.com. This movement is induced by the stereospecific recognition of the (-)-LCF enantiomer. nih.gov The mechanism involves the rapid, cell-type-specific shrinkage of extensor motor cell protoplasts, which is mediated by rapid potassium fluxes initiated by the opening of potassium-permeable channels. nih.govresearchgate.netoup.com This signaling is independent of the COI1-JAZ module, highlighting a distinct pathway for this developmental process. nih.govresearchgate.netoup.com More recent findings suggest that this compound glucoside (JAG) induces leaf-folding through the accumulation of reactive oxygen species (ROS) in the extensor motor cells, a process that is also independent of canonical plant hormone signaling. nih.gov
Furthermore, there is evidence to suggest that this compound may play a role in senescence. A study on soybean plants has indicated that this compound acts as a synergist for abscisic acid (ABA) in monocarpic senescence. researchgate.net While ABA is a well-known promoter of senescence, the synergistic action of this compound suggests a more complex regulatory network involving multiple hormones in the control of this developmental process.
Signaling Mechanisms and Molecular Interactions of 12 Hydroxyjasmonic Acid
Comparison with Canonical Jasmonic Acid Signaling
The signaling pathways of 12-hydroxyjasmonic acid and its derivatives exhibit significant divergences from the well-established jasmonic acid (JA) signaling cascade. These differences are primarily centered on the involvement of the core COI1-JAZ receptor complex and the subsequent activation of downstream genes.
Canonical JA signaling is initiated by the binding of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), to a co-receptor complex composed of the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein. This interaction leads to the ubiquitination and subsequent degradation of the JAZ repressor by the 26S proteasome, releasing transcription factors like MYC2 to activate JA-responsive genes. nih.gov
In contrast, certain derivatives of this compound operate through a mechanism that is independent of this COI1-JAZ module. nih.govnih.govresearchgate.net A prominent example is 12-O-β-d-glucopyranosyljasmonic acid (also referred to as leaf-closing factor or LCF), which induces leaf-closing movements in Samanea saman. nih.govnih.gov This action is highly specific and is not replicated by JA or JA-Ile. nih.govnih.gov This suggests the existence of at least two distinct JA signaling pathways, with the leaf-closing activity of this compound glucoside functioning independently of the established COI1-JAZ pathway. nih.govnih.govresearchgate.netnii.ac.jp
Conversely, other derivatives, such as 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile), do engage the canonical pathway. nih.govresearchgate.net Although initially considered an inactive catabolite, 12-OH-JA-Ile has been shown to be an active jasmonate that signals through COI1. nih.govresearchgate.net Its signaling is blocked in coi1 mutants, confirming its dependence on the canonical receptor complex. researchgate.net Therefore, 12-hydroxyjasmonates participate in both COI1-JAZ-dependent and -independent signaling events. nih.gov
A key distinction between this compound and canonical jasmonates is their differential ability to activate specific jasmonate-responsive genes. Typical JA responses include the induction of genes such as LIPOXYGENASE 2 (LOX2) and OPC-8:0 COA LIGASE 1 (OPCL1) in Arabidopsis. nih.govnih.gov
Receptor and Target Identification Studies
Putative Membrane Target Proteins (e.g., MTJG) in Specific Responses
While much of the signaling for jasmonates is understood through the nuclear COI1-JAZ co-receptor complex, research into specific activities of this compound and its derivatives has pointed towards the existence of alternative signaling pathways, potentially initiated at the cell membrane. Studies on the leaf-closing movement in the plant Samanea saman have been particularly insightful in identifying a putative membrane target protein for jasmonate derivatives.
In the motor cells of S. saman, a membrane protein has been identified as a putative target for the glucoside of this compound, and has been named MTJG (membrane target protein of jasmonate glucoside). nih.gov This protein is believed to be involved in the shrinking of motor cells, which ultimately leads to the leaf-closing movement. nih.gov The identification of MTJG was facilitated by the use of synthetically modified enantiomers of the leaf-closing factor (LCF), which is 12-O-β-d-glucopyranosyljasmonic acid (12-O-Glc-JA). nih.gov
Localization studies using a fluorescein (B123965) isothiocyanate-labeled form of the leaf-closing factor revealed that the target cells are the extensor motor cells within the pulvini of S. saman. nih.gov Notably, no binding was observed in the flexor motor cells. nih.gov This specific binding is consistent with the physiological response, as the leaf movement is mediated by the selective shrinking of these extensor motor cells.
The signaling pathway initiated by the interaction with MTJG in S. saman appears to be independent of the canonical COI1-JAZ pathway that mediates most typical jasmonate responses. nih.govnih.gov Evidence for this includes the finding that (-)-12-hydroxyjasmonic acid and its glucoside were inactive in activating well-known JA-responsive genes like LOX2 and OPCL1 in Arabidopsis. nih.gov Furthermore, the leaf movement in S. saman is thought to be mediated by rapid potassium fluxes resulting from the opening of potassium-permeable channels, a mechanism distinct from the transcriptional regulation typically associated with COI1-JAZ signaling. nih.gov
While MTJG is a direct target for the glycosylated form of this compound, the non-glucosylated (-)-12-hydroxyjasmonic acid has also been shown to display weak activity in inducing leaf closure in S. saman. nih.gov This suggests that while the glucoside is the more potent activator in this specific response, the aglycone may still have some affinity for the receptor or a related target.
The research on MTJG provides a compelling example of a putative membrane target that mediates a specific, rapid, and organ-specific response to a derivative of this compound, operating independently of the well-established nuclear signaling pathway.
| Parameter | Finding | Source |
| Putative Target | MTJG (membrane target protein of jasmonate glucoside) | nih.gov |
| Organism | Samanea saman | nih.gov |
| Cellular Location | Membrane of extensor motor cells in pulvini | nih.gov |
| Primary Ligand | 12-O-β-d-glucopyranosyljasmonic acid (12-O-Glc-JA) | nih.gov |
| Associated Response | Leaf-closing movement | nih.gov |
| Proposed Mechanism | Shrinking of motor cells | nih.gov |
| Signaling Pathway | Independent of COI1-JAZ | nih.govnih.gov |
| Activity of this compound | Weakly active in inducing leaf closure | nih.gov |
Roles of 12 Hydroxyjasmonic Acid in Plant Stress Responses
Response to Biotic Stressors
Jasmonates, including 12-hydroxyjasmonic acid (12-OH-JA), play a critical role in mediating plant defense against a range of pathogens. However, some successful fungal pathogens have evolved sophisticated mechanisms to manipulate the host's jasmonate signaling pathway for their own benefit, often by metabolizing jasmonates to dampen the plant's immune response. This chemical manipulation is a key factor in their virulence.
A notable example of this is observed in the interaction between the rice blast fungus, Magnaporthe oryzae, and its host. This fungus can synthesize its own jasmonic acid (JA) and its derivative, this compound nih.gov. Research has identified a fungal enzyme, an antibiotic biosynthesis monooxygenase (Abm), that converts free JA into 12-OH-JA nih.gov. This conversion is a strategic virulence mechanism. While JA and its active conjugate jasmonoyl-isoleucine (JA-Ile) are potent activators of plant defense genes, 12-OH-JA is considered an inactive form that does not trigger these protective responses nih.gov.
During infection, M. oryzae secretes 12-OH-JA to evade the host's defense mechanisms nih.gov. Furthermore, the Abm enzyme itself is secreted into the host plant after invasion, where it can directly convert the plant's own defense-signaling JA into the inactive 12-OH-JA, effectively disarming the local immune response and facilitating fungal colonization nih.gov. When the Abm gene is lost in the fungus, it leads to an accumulation of methyl jasmonate (MeJA), which triggers a strong defense response in the rice host and blocks the fungus's invasive growth nih.gov. This highlights the critical role of 12-OH-JA formation as a virulence factor for the pathogen.
Other phytopathogenic fungi also produce a variety of jasmonates. For instance, Lasiodiplodia theobromae, a common plant pathogen, is known to produce significant amounts of JA and its derivatives, including this compound sulfate (B86663) nih.govpeerj.com. While the primary role of this production is often considered part of the fungus's secondary metabolism, the secretion of these compounds during infection suggests they are part of a complex chemical interplay between the pathogen and its host nih.govpeerj.complos.orgijcmas.comnih.govresearchgate.net.
Table 1: Fungal Production and Role of Jasmonates in Pathogenesis
| Fungus Species | Jasmonate Produced | Enzyme/Mechanism | Role in Virulence |
| Magnaporthe oryzae | This compound (12-OH-JA) | Antibiotic biosynthesis monooxygenase (Abm) converts JA to 12-OH-JA nih.gov | Suppresses host innate immunity by converting active JA into an inactive form, facilitating colonization nih.govnih.gov |
| Lasiodiplodia theobromae | Jasmonic acid (JA), this compound sulfate nih.govpeerj.com | Fungal secondary metabolism plos.org | Secreted during infection, likely involved in modulating host responses sciopen.com |
| Fusarium oxysporum | Jasmonic acid (JA), JA-Isoleucine (JA-Ile) nih.gov | Fungal biosynthesis | Fungal-derived jasmonates require the host's JA-Ile receptor (COI1) to promote infection, acting as virulence effectors nih.gov |
Mechanical wounding, such as that caused by herbivore feeding, triggers a rapid and systemic defense response in plants, in which jasmonates are central signaling molecules. Following tissue damage, there is a swift de novo synthesis and accumulation of JA and its various derivatives, including this compound and its own conjugate, 12-hydroxy-jasmonoyl-l-isoleucine (12-OH-JA-Ile) nih.govresearchgate.netnih.gov.
The accumulation of these compounds is characterized by precise spatial and temporal dynamics. Studies in Arabidopsis thaliana have shown that levels of JA can increase significantly within 2 to 5 minutes of wounding nih.govresearchgate.net. This response is not confined to the damaged tissue; a systemic signal travels rapidly throughout the plant, leading to JA accumulation in distal, unwounded leaves nih.govresearchgate.netnih.gov. The speed of this systemic stimulus has been estimated to be at least 3 cm per minute nih.govresearchgate.net.
Metabolite profiling has revealed that different jasmonates accumulate in distinct locations within the wounded leaf. Hydroxylated jasmonates (HOJAs), including 12-OH-JA, were found to be particularly enriched in the midveins of wounded leaves nih.govresearchgate.net. This specific localization suggests a potential role in transport or signaling through the plant's vascular system. The timing of accumulation shows a clear metabolic cascade. The initial burst of JA is followed by its conversion into various derivatives. For instance, the systemic increase in the active hormone JA-Ile precedes the expression of early JA-responsive defense genes, which can be detected in systemic leaves within 15 minutes of the initial wounding event nih.gov.
Table 2: Temporal Accumulation of Jasmonates in Arabidopsis After Wounding
| Time After Wounding | Event | Location |
| < 5 minutes | Significant increase in Jasmonic Acid (JA) levels nih.govnih.gov | Wounded and systemic (distal) leaves nih.govresearchgate.net |
| ~15 minutes | Onset of expression of early JA-response genes nih.gov | Systemic leaves |
| Variable | Enrichment of Hydroxyjasmonates (HOJAs), including 12-OH-JA nih.govresearchgate.net | Midveins of wounded leaves |
Crosstalk with Other Phytohormone Signaling Pathways
The function of this compound, as part of the broader jasmonate family, is intricately connected with other phytohormone signaling networks. This crosstalk allows plants to fine-tune their growth, development, and defense responses to a complex array of environmental stimuli. The interactions can be synergistic or antagonistic, depending on the specific hormones, tissues, and developmental context involved nih.gov.
The relationship between jasmonate and auxin signaling is multifaceted and often antagonistic, particularly in the regulation of root development mdpi.comresearchgate.net. Auxin is a primary driver of root growth, whereas JA is a known inhibitor of primary root growth mdpi.comoup.com. This inhibitory effect of JA is mediated through direct crosstalk with the auxin pathway mdpi.comnih.govfrontiersin.org.
At the molecular level, the JA-activated transcription factor MYC2 plays a central role. MYC2 directly represses the expression of key auxin-responsive genes, PLETHORA1 (PLT1) and PLT2, which are essential for maintaining the root stem cell niche nih.govmdpi.comnih.gov. This repression by MYC2 effectively counteracts auxin-promoted growth. The core components of JA signaling, including the receptor COI1 and the JAZ repressor proteins, are essential for this interaction nih.govfrontiersin.org.
However, the interplay is not exclusively antagonistic. In the context of lateral root formation, JA can promote auxin biosynthesis by inducing the expression of auxin synthesis genes like ASA1 and YUCCA2 (YUC2) nih.govnih.govnih.gov. This indicates that JA can either inhibit or promote auxin-related processes depending on the specific developmental program. This complex interaction allows the plant to balance growth and defense, for example, by inhibiting primary root growth to conserve resources under stress while potentially modifying root architecture through lateral root development mdpi.comnih.gov.
Jasmonate and ethylene (B1197577) signaling pathways often work synergistically, particularly in coordinating defense responses against necrotrophic pathogens and herbivores nih.govproquest.comscirp.orgusda.gov. This positive interaction is crucial for the activation of a specific subset of defense genes, such as PLANT DEFENSIN 1.2 (PDF1.2) nih.gov.
The molecular basis for this synergy lies in the convergence of their respective signaling cascades nih.gov. The transcription factor ETHYLENE RESPONSE FACTOR1 (ERF1) has been identified as a key integration point. The expression of ERF1 is induced by either ethylene or jasmonate alone, but it is synergistically activated when both hormones are present nih.gov. ERF1, in turn, regulates the expression of numerous defense genes that are dependent on both ethylene and jasmonate signaling nih.govnih.gov.
This integration also involves the master transcription factors of each pathway. JAZ proteins, the repressors of JA signaling, have been shown to interact with and suppress the activity of ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1), the primary transcription factors in the ethylene pathway proquest.com. Upon perception of a JA signal, JAZ proteins are degraded, which de-represses EIN3/EIL1, allowing for the activation of ethylene-responsive genes nih.gov. This mechanism provides a clear molecular link where the JA signal directly gates the ethylene response, ensuring a coordinated and robust defense activation nih.gov.
The interaction between jasmonate and abscisic acid (ABA) signaling is complex, featuring both synergistic and antagonistic elements that are critical for regulating processes like seed germination, development, and stress responses nih.govusda.govnih.gov.
A well-documented synergistic interaction occurs during seed germination, where JA enhances the inhibitory effect of ABA nih.govscilit.comnih.govresearchgate.netresearchgate.net. The molecular mechanism underlying this synergy involves the direct interaction of JAZ repressor proteins from the JA pathway with key positive regulators of the ABA pathway. Several JAZ proteins have been shown to physically interact with the transcription factors ABSCISIC ACID INSENSITIVE3 (ABI3) and ABI5 nih.govnih.govresearchgate.net. In the absence of JA, JAZ proteins bind to and repress the transcriptional activity of ABI3 and ABI5. When JA levels rise, JAZ proteins are degraded, releasing ABI3 and ABI5 to activate ABA-responsive genes and enhance ABA-mediated inhibition of germination nih.govnih.gov.
Conversely, antagonistic interactions have also been observed. For instance, the ABA receptor PYL6 can interact with and negatively regulate the JA-responsive transcription factor MYC2 in an ABA-dependent manner nih.govmdpi.com. This interplay allows for a sophisticated regulatory network where the balance between growth and defense can be finely tuned. The crosstalk ensures that the plant can mount an appropriate response, integrating signals related to both biotic stress (via JA) and abiotic stress (via ABA) nih.govnih.gov.
Interactions with Salicylic (B10762653) Acid (SA) Signaling
The interaction between jasmonic acid (JA) and salicylic acid (SA) signaling pathways is a cornerstone of the plant's ability to fine-tune its defense responses against a wide array of pathogens. This crosstalk is predominantly antagonistic, allowing the plant to prioritize one defense strategy over another. Generally, SA-mediated defense is effective against biotrophic and hemibiotrophic pathogens, while JA-dependent responses are crucial for defense against necrotrophic pathogens and insect herbivores nih.govfrontiersin.orgmdpi.comnih.gov.
The formation of this compound (12-OH-JA) and its amino acid conjugate 12-hydroxy-jasmonoyl-l-isoleucine (12-OH-JA-Ile) plays a critical, albeit indirect, role in this crosstalk. These molecules are products of the oxidative catabolism of jasmonoyl-l-isoleucine (JA-Ile), the most bioactive form of jasmonate nih.govfrontiersin.orgnih.gov. This conversion, primarily catalyzed by cytochrome P450 enzymes of the CYP94B subfamily (e.g., CYP94B1 and CYP94B3), is a key mechanism for attenuating the JA signal nih.govfrontiersin.orgnih.govplos.org.
By converting JA-Ile into the less active 12-OH-JA-Ile, this metabolic pathway effectively reduces the pool of potent JA signals. This reduction in active JA-Ile levels can alleviate the suppressive effect that the JA pathway exerts on SA biosynthesis and signaling nih.gov. For instance, the JA-responsive transcription factor MYC2 is known to activate NAC transcription factors that, in turn, repress SA biosynthesis genes nih.govfrontiersin.org. Therefore, the hydroxylation of JA-Ile to 12-OH-JA-Ile can be seen as a mechanism that weakens this repression, potentially allowing for a stronger SA response.
While 12-OH-JA-Ile is considered a catabolite, research indicates it is not entirely inactive. It can still bind to the COI1 receptor and elicit JA-like responses, although often to a lesser degree than JA-Ile oup.comnih.govresearchgate.net. This suggests that the conversion to 12-OH-JA-Ile does not simply switch off the JA signal but rather modulates its intensity. This fine-tuning is crucial for achieving a balanced defense response, preventing the fitness costs associated with the constitutive activation of one pathway and allowing for a potential shift towards SA-mediated defenses when required.
| Interacting Component | Role in JA-SA Crosstalk | Influence of 12-OH-JA Formation |
|---|---|---|
| MYC2 | JA-responsive transcription factor that can lead to the repression of SA biosynthesis. | Reduces the JA-Ile pool, thereby decreasing MYC2 activation and lessening the suppression of the SA pathway. |
| CYP94B3/CYP94B1 | Enzymes that catalyze the hydroxylation of JA-Ile to 12-OH-JA-Ile. | Directly responsible for attenuating the JA-Ile signal that antagonizes the SA pathway. |
| NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) | A key positive regulator of the SA signaling pathway, often suppressed by the JA pathway. | Signal attenuation via 12-OH-JA formation may indirectly lead to de-repression of NPR1-mediated signaling. |
Interactions with Gibberellin (GA) Signaling
The interplay between jasmonate and gibberellin (GA) signaling pathways exemplifies the classic "growth-defense" trade-off in plants. GAs are primarily involved in promoting growth processes like stem elongation, seed germination, and flowering, whereas JAs are central to activating stress and defense responses nih.govnih.gov. The interaction between these two hormones is complex, featuring both antagonistic and synergistic elements, and is largely mediated through the direct interaction of their respective key repressors: the JASMONATE ZIM-DOMAIN (JAZ) proteins for JA signaling and the DELLA proteins for GA signaling nih.govresearchgate.netresearchgate.netmdpi.com.
The role of this compound in this network is to modulate the strength of the JA signal. The enzymatic conversion of JA-Ile to 12-OH-JA-Ile serves as a deactivation step, reducing the concentration of the active hormone that engages with the GA pathway researchgate.net. In the absence of GA, stabilized DELLA proteins can interact with JAZ proteins. This interaction prevents JAZs from repressing the transcription factor MYC2, thereby activating JA-responsive defense genes at the expense of growth nih.govresearchgate.net. Conversely, when GA is present, it triggers the degradation of DELLA proteins, allowing JAZ proteins to repress MYC2, which dampens the JA defense response and prioritizes growth researchgate.net.
The formation of 12-OH-JA and its derivatives influences this balance. By hydroxylating JA-Ile, CYP94 enzymes reduce the amount of ligand available to trigger the degradation of JAZ proteins. A lower level of JA signaling means that JAZ repressors are more stable, leading to stronger repression of MYC2. This attenuation of the JA pathway can shift the cellular balance towards the GA-promoted growth processes by weakening the defense arm of the JA-GA antagonism.
In specific developmental contexts, such as stamen development, JA and GA can act synergistically zju.edu.cn. GA promotes the expression of JA biosynthesis genes, leading to JA production that is necessary for filament elongation zju.edu.cn. In this scenario, the catabolism of JA-Ile to 12-OH-JA-Ile would act as a homeostatic mechanism to ensure that JA levels are appropriately controlled, preventing an excessive or prolonged response.
| Interacting Component | Role in JA-GA Crosstalk | Influence of 12-OH-JA Formation |
|---|---|---|
| DELLA Proteins | Key repressors of GA signaling that can interact with JAZ proteins to activate JA responses. | Signal attenuation via 12-OH-JA formation reduces the JA signal that DELLAs can potentiate, shifting the balance toward growth. |
| JAZ Proteins | Repressors of JA signaling that are degraded in the presence of JA-Ile. They interact with DELLAs. | Reduces JA-Ile levels, leading to JAZ stabilization and repression of JA-responsive genes. |
| MYC2 | A primary transcription factor in JA signaling, repressed by JAZs. | Decreased degradation of JAZs leads to enhanced repression of MYC2 activity. |
| PIFs (Phytochrome Interacting Factors) | Growth-promoting transcription factors repressed by DELLAs. | Indirectly affected as the JA-GA balance shifts. A weaker JA signal may favor GA-mediated degradation of DELLAs, thus activating PIFs. |
Interactions with Brassinosteroids (BRs) Signaling
Brassinosteroids (BRs) are steroid hormones essential for plant growth and development, regulating processes such as cell elongation, division, and differentiation nih.govmdpi.commdpi.com. The crosstalk between JA and BR signaling pathways is integral for balancing growth and defense responses, with interactions occurring at multiple levels of their respective signaling cascades nih.govnih.govresearchgate.netmdpi.com. This relationship can be synergistic, for example in mediating tolerance to certain abiotic stresses, or antagonistic, particularly in the context of growth-defense trade-offs nih.govmdpi.com.
The formation of this compound functions as a control node for the JA signal intensity within this interactive network. BR signaling is initiated at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and culminates in the nucleus with the activity of transcription factors like BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) mdpi.commdpi.com. These transcription factors can interact with components of the JA pathway. For instance, studies have shown that BR and JA signaling can converge on the regulation of shared target genes and that key signaling components can physically interact. In pear, the BR-responsive factor BZR2 interacts directly with MYC2 to modulate GA levels and regulate bud dormancy nih.gov. In rice, a GSK3-like kinase (a homolog of the BR signaling repressor BIN2) interacts with a JAZ protein, directly linking the two pathways nih.gov.
The catabolism of JA-Ile to 12-OH-JA-Ile modulates these interactions by controlling the availability of the active JA signal. A high level of JA-Ile can promote defense responses, which may come at the cost of BR-driven growth. By hydroxylating JA-Ile, plants can dampen this defense signal, potentially releasing the "brake" on BR-mediated developmental programs. This regulation is crucial for ensuring that defense activation does not unnecessarily compromise growth, and vice versa. For example, in response to certain heavy metal stresses, BR and JA pathways have been shown to act synergistically to enhance tolerance nih.gov. In such cases, the formation of 12-OH-JA-Ile would be part of a homeostatic feedback loop to fine-tune the stress response and prevent hormonal over-activity.
| Interacting Component | Role in JA-BR Crosstalk | Influence of 12-OH-JA Formation |
|---|---|---|
| BZR1/BES1 | Master transcription factors in the BR signaling pathway. | The activity of BZR1/BES1 can be influenced by the overall balance of growth vs. defense hormones, which is modulated by 12-OH-JA formation. |
| MYC2 | Key transcription factor in JA signaling that can integrate signals from other pathways. | Attenuation of the JA signal via 12-OH-JA formation reduces MYC2 activity, potentially altering the outcome of its interaction with BR signaling components. |
| BIN2 (or homologs) | A negative regulator of BR signaling that can phosphorylate BZR1/BES1. Some homologs can interact with JAZ proteins. | The stability and activity of JAZ proteins, influenced by the rate of 12-OH-JA formation, could affect their interaction with BIN2 homologs, thus linking the two pathways. |
| BRI1 | The primary cell-surface receptor for brassinosteroids. | While not directly interacting, the downstream output of BRI1 signaling is modulated by the antagonistic or synergistic input from the JA pathway, which is tuned by 12-OH-JA levels. |
Advanced Analytical Methodologies for 12 Hydroxyjasmonic Acid Research
High-Throughput Quantitative Analysis Techniques (e.g., UPLC-MS/MS)
High-throughput quantitative analysis is essential for studying the dynamic changes in phytohormone levels in response to various stimuli. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a leading technique for this purpose due to its superior speed, resolution, and sensitivity. nih.gov
The validation of such UPLC-MS/MS methods demonstrates their robustness and reliability. Key performance metrics for 12-OH-JA and related compounds are typically evaluated, including the limit of detection (LOD), limit of quantification (LOQ), and linear dynamic range (LDR), showcasing the method's high sensitivity. nih.gov For instance, one study reported an instrumental limit of detection for 12-OH-JA at 2.5 femtomoles, with a linear dynamic range of 4 x 10². nih.gov
| Analyte | Instrument Limit of Detection (LODi) (fmol) | Instrument Limit of Quantification (LOQi) (fmol) | Linear Dynamic Range (LDR) | Correlation Coefficient (R²) |
|---|---|---|---|---|
| 12-Hydroxyjasmonic acid (12-OH-JA) | 2.5 | 8.3 | 4 x 10² | > 0.99 |
| Jasmonic acid (JA) | 0.5 | 1.7 | > 1 x 10³ | > 0.99 |
| JA-Isoleucine (JA-Ile) | 0.025 | 0.083 | > 1 x 10³ | > 0.99 |
| cis-12-Oxophytodienoic acid (OPDA) | 1.0 | 3.3 | > 1 x 10³ | > 0.99 |
This interactive table summarizes the sensitivity and linearity parameters of a validated UPLC-MS/MS method for the analysis of this compound and related phytohormones. Data sourced from a study on high-throughput analysis in plant tissues. nih.gov
Spectroscopic and Chromatographic Approaches for Metabolite Profiling
Metabolite profiling aims to identify and quantify the complete set of small molecules within a biological sample. For 12-OH-JA and its derivatives, a combination of chromatographic separation and spectroscopic detection provides the necessary resolution and structural information.
HPLC-DAD-MS : High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is a versatile platform for metabolite profiling. nih.govresearchgate.net The HPLC separates the complex mixture of plant metabolites. The DAD provides ultraviolet-visible spectra for each separated compound, which can help in the preliminary classification of metabolites (e.g., identifying phenolic compounds). The MS detector then provides mass information, allowing for more definitive identification and structural elucidation of 12-OH-JA and its conjugates. researchgate.net
HR-MS : High-Resolution Mass Spectrometry (HR-MS), often coupled with UPLC or HPLC, provides highly accurate mass measurements. nih.govfrontiersin.orgpensoft.net This accuracy allows for the determination of the elemental formula of a detected ion, which is a critical step in identifying previously unknown metabolites of 12-OH-JA. This capability is invaluable for mapping out its complete metabolic network. nih.gov
NMR : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules. frontiersin.org In the context of 12-OH-JA research, NMR can be used to determine the precise structure of novel metabolites isolated from plant extracts. Unlike mass spectrometry, NMR provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for confirming structures and stereochemistry. frontiersin.orgwikipedia.org
GC-MS : Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional yet robust method for the analysis of jasmonates. creative-proteomics.com Volatile compounds are separated in the gas phase and detected by a mass spectrometer. For non-volatile compounds like 12-OH-JA, a derivatization step (e.g., methylation) is typically required to increase their volatility. GC-MS offers excellent chromatographic resolution and is often used as a complementary or validation technique for LC-MS methods. nih.gov
| Technique | Principle | Primary Application in 12-OH-JA Research |
|---|---|---|
| HPLC-DAD-MS | Liquid chromatographic separation followed by UV-Vis and mass detection. | General metabolite profiling, quantification, and preliminary identification of conjugated forms. |
| HR-MS | Provides highly accurate mass measurements for determining elemental composition. | Identification of novel and unknown metabolites of 12-OH-JA. |
| NMR | Uses magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation and stereochemical analysis of isolated metabolites. |
| GC-MS | Gas chromatographic separation of volatile (or derivatized) compounds. | Quantification and identification, often used for validation of LC-MS results. |
This interactive table outlines the principles and primary applications of various spectroscopic and chromatographic techniques used in the metabolite profiling of this compound.
Isotopic Labeling and Tracing in Metabolic Flux Studies
Isotopic labeling is a technique used to track the movement of atoms through a metabolic pathway. wikipedia.org In this approach, molecules are synthesized with heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at specific positions. wikipedia.org These labeled compounds are then introduced into a biological system.
By using mass spectrometry to detect the mass shift caused by the incorporated heavy isotopes, researchers can trace the conversion of the labeled precursor into its various downstream metabolites. This allows for the mapping of metabolic pathways and the calculation of the rate of metabolic reactions, known as metabolic flux. wikipedia.org
In the context of 12-OH-JA research, stable isotope-labeled standards are crucial for accurate quantification by LC-MS/MS. For example, deuterated jasmonic acid (e.g., ²H₆-JA) can be synthesized and used as an internal standard. nih.gov When added to a sample at the beginning of the extraction process, this internal standard experiences the same processing and potential losses as the endogenous, unlabeled 12-OH-JA. By comparing the MS signal of the endogenous analyte to that of the known amount of the added labeled standard, a highly accurate and precise quantification can be achieved, correcting for any variations in sample preparation or instrument response. nih.gov This approach is fundamental for reliable metabolic flux studies that aim to understand how the biosynthesis and catabolism of 12-OH-JA are regulated.
Future Research Directions and Biotechnological Applications
Genetic Manipulation for Enhanced Plant Traits (e.g., Tuber Yield, Stress Tolerance)
The distinct roles of 12-OH-JA in developmental processes and its function as a catabolite of the highly active JA-Ile signal make its metabolic pathway a prime target for genetic manipulation to improve crop traits. Biotechnological approaches can be envisioned to fine-tune the balance between JA-Ile and 12-OH-JA to optimize growth, yield, and resilience.
Tuber Yield: 12-Hydroxyjasmonic acid was first identified as a tuber-inducing substance in potato (Solanum tuberosum) and is also known as tuberonic acid. Jasmonates, in general, are known regulators of storage organ formation. The targeted manipulation of 12-OH-JA levels could therefore be a strategy to enhance tuberization. The key enzyme responsible for converting JA-Ile to 12OH-JA-Ile in Arabidopsis is the cytochrome P450 enzyme CYP94B3.
Downregulation/Knockout of Hydroxylases: Reducing the expression of enzymes like CYP94B3 could lead to an accumulation of JA-Ile, which might enhance defense responses. However, the specific effect on tuberization would need to be carefully evaluated, as the balance between different jasmonates is crucial.
Targeted Overexpression: Conversely, overexpressing a jasmonate-12-hydroxylase specifically in stolons at the appropriate developmental stage could potentially promote the localized accumulation of 12-OH-JA, thereby enhancing the signal for tuber initiation and potentially increasing tuber yield. Research into the specific hydroxylases active in potato stolons is a critical next step.
Stress Tolerance: The conversion of JA-Ile to 12OH-JA-Ile is a key catabolic step that attenuates the jasmonate defense signal. This process is vital for preventing the fitness costs associated with constitutively active defenses. Manipulating this pathway offers a strategy to modulate stress tolerance.
Enhancing Tolerance: Suppressing the activity of CYP94B3 or its orthologs in crops could lead to a hyperaccumulation of JA-Ile upon stress, resulting in a more robust and sustained defense response against pathogens or herbivores. This has been demonstrated in cyp94b3 mutants, which show enhanced expression of jasmonate-responsive genes.
Balancing Growth and Defense: Overexpression of CYP94B3 could accelerate the turnover of JA-Ile, leading to a quicker termination of the defense response. While this might increase susceptibility to pests, it could also reduce growth-defense trade-offs under low-stress conditions, potentially allowing for greater biomass accumulation. The use of stress-inducible or tissue-specific promoters to drive the expression of such hydroxylases would be a sophisticated approach to achieve a desired balance.
Genetic engineering and genome editing technologies like CRISPR/Cas9 offer precise tools to modify the expression of genes involved in 12-OH-JA metabolism, providing new avenues for crop improvement.
Broader Understanding of Jasmonate Network Evolution and Specificity
The jasmonate signaling pathway did not evolve in isolation but emerged and diversified as plants colonized land and encountered new environmental pressures. Understanding the evolutionary trajectory of this network, including the role of modified forms like 12-OH-JA, provides crucial context for its complexity and functional specificity in modern plants.
The core components of JA signaling, such as COI1 and JAZ proteins, are present in early land plants (bryophytes) but absent in charophyte algae, suggesting the pathway originated during the transition to a terrestrial environment. However, the identity of the primary signaling molecule has shifted. In the liverwort Marchantia polymorpha, the JA precursor dinor-12-oxo-phytodienoic acid (dnOPDA), not JA-Ile, is the ligand for its COI1-JAZ co-receptor. This indicates that the ancestral signaling molecule was likely a JA precursor, and the reliance on JA-Ile as the primary hormone evolved later in vascular plants.
This evolutionary diversification highlights how plants generate signaling specificity. The expansion of the JAZ gene family in higher plants, for example, allows for different combinations of JAZ proteins to interact with various transcription factors, tailoring the output to specific developmental or environmental cues. The emergence of metabolic modifications, such as hydroxylation to produce 12-OH-JA, represents another critical step in achieving this specificity.
The existence of a COI1-independent signaling pathway for 12-OH-JA derivatives in specific processes like leaf movement suggests that as the core JA-Ile pathway evolved for defense and development, some metabolic byproducts were co-opted for novel, specialized functions. This functional diversification, where different molecules within the same family (JA-Ile, OPDA, 12-OH-JA) activate distinct or overlapping responses through different receptors, allows a single class of hormones to regulate a vast array of physiological processes with high fidelity. Future comparative studies across different plant lineages will be essential to fully map the evolutionary history and functional divergence of the entire jasmonate network.
Q & A
Q. How can 12-Hydroxyjasmonic acid be accurately quantified in plant tissues?
To quantify this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended due to its high sensitivity and specificity. For instance, in studies on Arabidopsis leaves, LC-MS/MS was used to differentiate this compound from its conjugates (e.g., 12OH-JA-Ile) and precursors like JA-Ile. Sample preparation involves extraction with methanol/water/formic acid, followed by purification via solid-phase extraction. Calibration curves using deuterated internal standards (e.g., D₆-JA) improve accuracy .
Q. What is the role of this compound in plant stress responses?
this compound functions as a bioactive metabolite in wound responses and leaf movement. In Samanea saman, it induces nyctinastic leaf closure via potassium channel activation, independent of the canonical COI1-JAZ signaling pathway. This activity is stereospecific: (−)-12-Hydroxyjasmonic acid triggers rapid protoplast shrinkage in extensor cells, while (+)-enantiomers are inactive. In Arabidopsis, it is generated during JA-Ile turnover by amidohydrolases IAR3 and ILL6, linking it to hormone homeostasis .
Q. What solvent systems are optimal for solubilizing this compound in experimental setups?
this compound is soluble in polar organic solvents such as DMSO, acetone, and ethyl acetate. For biological assays, stock solutions (10–50 mM) in DMSO are stable at −20°C for months. Lower concentrations (≤1 mM) in aqueous buffers (e.g., phosphate-buffered saline) should be prepared fresh to avoid precipitation. Sonication at 37°C enhances solubility .
Advanced Research Questions
Q. How can researchers experimentally distinguish COI1-JAZ-dependent and independent pathways in this compound signaling?
To dissect these pathways:
- Use coi1 or jaz mutants in Arabidopsis or Samanea saman to test if this compound retains activity (e.g., leaf closure or gene expression).
- Apply pharmacological inhibitors (e.g., potassium channel blockers like tetraethylammonium) to assess ion flux dependence.
- Perform transcriptomic profiling to identify unique downstream targets, such as genes unresponsive to JA-Ile .
Q. What experimental designs resolve contradictions in this compound’s metabolic origins?
Conflicting reports on its biosynthesis (e.g., direct oxidation of JA vs. hydrolysis of oxidized JA-Ile) can be addressed by:
Q. How does this compound interact with other phytohormones, and what methods validate these interactions?
Crosstalk with salicylic acid (SA) or ethylene can be studied via:
- Hormone application assays: Pretreat plants with SA or ethylene precursors (e.g., ACC) and measure this compound accumulation.
- Dual RNA-seq: Identify co-regulated genes under combined treatments.
- Enzymatic assays: Test glucosyltransferase activity toward this compound (e.g., tobacco UGT74F2), which modulates its bioactivity .
Q. What statistical approaches are critical for analyzing this compound’s dose-response effects?
Nonlinear regression models (e.g., log-logistic curves) are used to calculate EC₅₀ values for leaf closure or gene induction. Data normalization (e.g., square root or log transformation) ensures compliance with ANOVA assumptions. Pairwise comparisons (Holm-Sidak method) differentiate treatment groups in multi-experiment studies .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
